molecular formula C13H11FN2O3 B6389707 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261923-08-3

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389707
CAS No.: 1261923-08-3
M. Wt: 262.24 g/mol
InChI Key: AEERYDGVQHMIPM-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid: is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of an amino group at the second position, a fluoro-methoxyphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C12H11FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluoro-methoxyphenyl group, potentially converting the fluoro group to a hydroxyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluoro group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for the production of high-value products with specific functional attributes .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities by disrupting the replication and transcription processes .

Comparison with Similar Compounds

    2-Amino-5-fluoropyridine: Similar in structure but lacks the methoxyphenyl and carboxylic acid groups.

    4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in the presence of a boronic acid group instead of a pyridine ring.

    2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine: Lacks the carboxylic acid group compared to the target compound.

Uniqueness: 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro-methoxyphenyl group and the carboxylic acid group enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-11-4-7(2-3-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEERYDGVQHMIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687570
Record name 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-08-3
Record name 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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